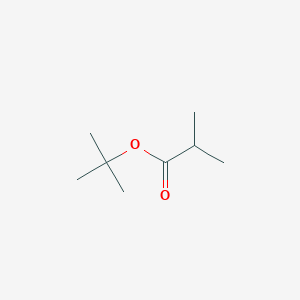
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)-, also known as YL-0919, is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the indole family, which is a class of organic compounds that have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- is not fully understood, but it is believed to involve the modulation of several signaling pathways. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been shown to inhibit the activation of NF-κB signaling pathway, which plays a critical role in the regulation of inflammatory responses. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular stress responses. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has also been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- are diverse and depend on the specific biological system being studied. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in several animal models of inflammation. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has also been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a critical role in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- is its ability to exhibit a wide range of biological activities, which makes it a valuable tool for studying various biological systems. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been found to have low toxicity and good bioavailability, which makes it a suitable candidate for further drug development. However, one of the limitations of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)-. One potential direction is to further investigate its anti-inflammatory effects and its potential as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is to explore its anti-tumor effects and its potential as a cancer therapeutic. Additionally, there is a need to further elucidate the mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- and its potential interactions with other signaling pathways. Finally, there is a need to optimize the synthesis method of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- to improve its yield and availability for further research.
Synthesemethoden
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- involves a multistep reaction process. The first step involves the condensation of 2-acetylpyridine with 1,2,3,4-tetrahydro-β-carboline to form 2-(2-pyridyl)ethyl-1,2,3,4-tetrahydro-β-carboline. This intermediate is then reacted with propylamine to form the final product, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)-. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-depressant effects. The anti-inflammatory effects of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- have been demonstrated in several animal models, where it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has also been found to exhibit anti-tumor effects in several cancer cell lines, where it induces apoptosis and inhibits cell proliferation. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been shown to have anti-depressant effects in animal models of depression, where it increases the levels of serotonin and norepinephrine in the brain.
Eigenschaften
CAS-Nummer |
16566-76-0 |
|---|---|
Produktname |
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- |
Molekularformel |
C21H25N3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C21H25N3/c1-2-13-23-14-11-21-19(16-23)18-8-3-4-9-20(18)24(21)15-10-17-7-5-6-12-22-17/h3-9,12H,2,10-11,13-16H2,1H3 |
InChI-Schlüssel |
YNRJMXQFHCWKFT-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4 |
Kanonische SMILES |
CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4 |
Andere CAS-Nummern |
16566-76-0 |
Synonyme |
2,3,4,5-Tetrahydro-2-propyl-5-[2-(2-pyridyl)ethyl]-1H-pyrido[4,3-b]indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



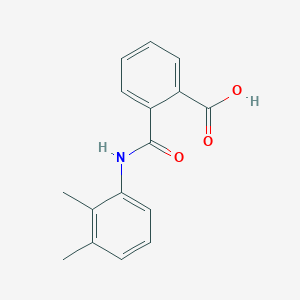
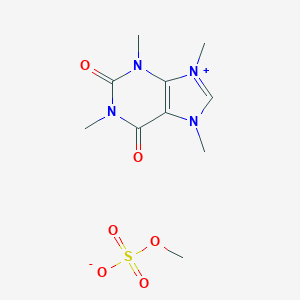
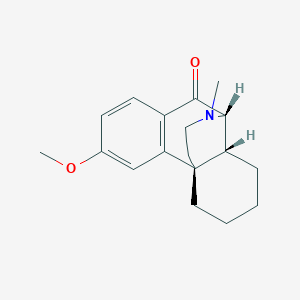

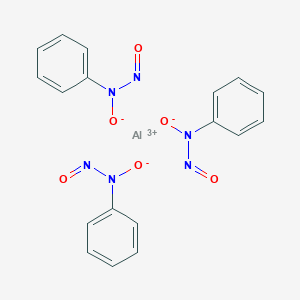


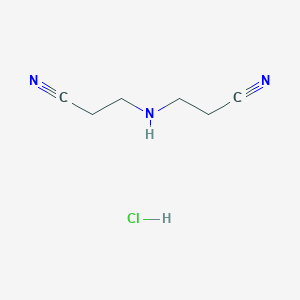
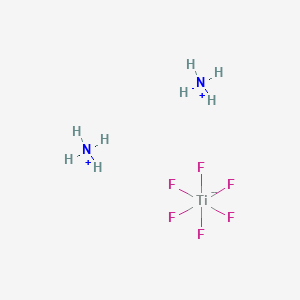
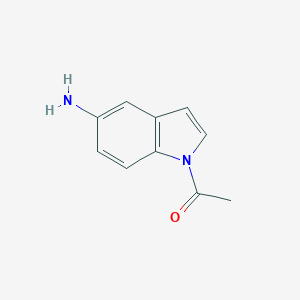


![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
